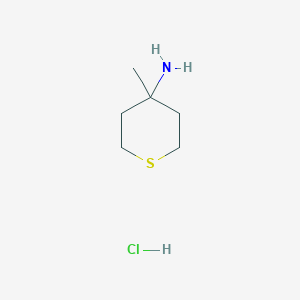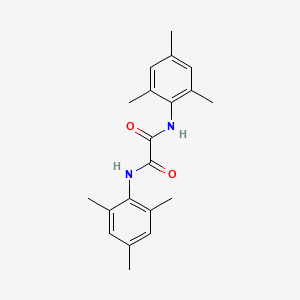
Methane;(4-methylmorpholin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane;(4-methylmorpholin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2O. It is also known by its IUPAC name, (4-methyl-2-morpholinyl)methanamine . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and an aminomethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylation Method: This method involves the reaction of 2-methyl morpholine with methyl iodide to produce 4-methyl morpholine-2-methyl iodide.
Hydrogenation Reduction Method: In this method, 4-methylmorpholine-2-methanone is subjected to hydrogenation in the presence of a catalyst to produce Methane;(4-methylmorpholin-2-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methane;(4-methylmorpholin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methane;(4-methylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: This compound is used as a surfactant and dispersant in coatings, adhesives, and inks.
Mécanisme D'action
The mechanism of action of Methane;(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Methane;(4-methylmorpholin-2-yl)methanamine can be compared with other similar compounds, such as:
4-Methyl-2-aminomethylmorpholine: Similar structure but different functional groups.
2-Morpholinemethanamine: Lacks the methyl substitution on the morpholine ring.
4-Methylmorpholine: Lacks the aminomethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C7H18N2O |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
methane;(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2O.CH4/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H4 |
Clé InChI |
SGAZIOWHFSITDA-UHFFFAOYSA-N |
SMILES canonique |
C.CN1CCOC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)


